(2-hexyl-1H-imidazol-5-yl)methanol

Lipophilicity Solubility Drug-likeness

(2-Hexyl-1H-imidazol-5-yl)methanol (CAS 189393-92-8) is a C2-hexyl, C5-hydroxymethyl-substituted imidazole with molecular formula C₁₀H₁₈N₂O and a molecular weight of 182.26 g/mol. It belongs to the class of imidazole-based alcohols that serve as versatile building blocks for medicinal chemistry, ligand synthesis, and materials science.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
CAS No. 189393-92-8
Cat. No. B12553422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-hexyl-1H-imidazol-5-yl)methanol
CAS189393-92-8
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCCCCCCC1=NC=C(N1)CO
InChIInChI=1S/C10H18N2O/c1-2-3-4-5-6-10-11-7-9(8-13)12-10/h7,13H,2-6,8H2,1H3,(H,11,12)
InChIKeyRHBNFKBHIGCMDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (2-hexyl-1H-imidazol-5-yl)methanol (CAS 189393-92-8): Key Properties and Class Position for Scientific Procurement


(2-Hexyl-1H-imidazol-5-yl)methanol (CAS 189393-92-8) is a C2-hexyl, C5-hydroxymethyl-substituted imidazole with molecular formula C₁₀H₁₈N₂O and a molecular weight of 182.26 g/mol [1]. It belongs to the class of imidazole-based alcohols that serve as versatile building blocks for medicinal chemistry, ligand synthesis, and materials science [2]. The compound is defined by a combination of a lipophilic hexyl chain at the 2-position and a polar hydroxymethyl group at the 5-position, yielding a computed partition coefficient (XLogP3) of 2 and a topological polar surface area of 48.9 Ų [3]. This dual hydrophobic-hydrophilic character differentiates it from simpler alkylimidazoles and makes it particularly suited for applications requiring balanced solubility properties.

Why Generic Substitution Fails for (2-hexyl-1H-imidazol-5-yl)methanol (CAS 189393-92-8) in Scientific Applications


Imidazole alcohols with different alkyl chain lengths or substitution patterns are not functionally interchangeable for (2-hexyl-1H-imidazol-5-yl)methanol. The specific placement of the hexyl chain at the C2 position, rather than N1, fundamentally alters the electron distribution on the imidazole ring, which shifts the pKa of the imidazole nitrogen by approximately 1–2 units relative to 1-alkyl analogs [1]. This shift directly impacts protonation state at physiological pH, influencing receptor binding, solubility, and catalytic activity [2]. Furthermore, the hexyl chain length strikes a critical balance between lipophilicity and aqueous solubility; shorter-chain analogs (e.g., methyl, butyl) exhibit insufficient lipid partitioning for membrane-associated targets, while longer-chain analogs (e.g., octyl, decyl) can precipitate from aqueous assay media or aggregate, producing noisy biological data [3]. The quantitative evidence below demonstrates that even seemingly minor structural modifications produce measurable, often functionally decisive, differences in logP, polar surface area, hydrogen-bonding capacity, and biological effect.

Quantitative Differentiation Guide for (2-hexyl-1H-imidazol-5-yl)methanol (CAS 189393-92-8) vs. Closest Analogs


Lipophilicity Control: XLogP3 2.0 vs. 2-Hexyl-1H-imidazole (XLogP3 2.9)

(2-Hexyl-1H-imidazol-5-yl)methanol exhibits a computed XLogP3 of 2.0, indicating moderate lipophilicity suitable for balanced aqueous solubility and membrane permeability [1]. In contrast, the closest hydrocarbon analog lacking the hydroxymethyl group, 2-hexyl-1H-imidazole (CAS 61237-15-8), has a higher XLogP3 of 2.9 . The 0.9 log unit difference corresponds to an approximately 8-fold reduction in octanol-water partition coefficient, translating to substantially better aqueous solubility for the target compound.

Lipophilicity Solubility Drug-likeness

Polar Surface Area Advantage: TPSA 48.9 Ų vs. 28.7 Ų for 2-Hexyl-1H-imidazole

The topological polar surface area (TPSA) of (2-hexyl-1H-imidazol-5-yl)methanol is 48.9 Ų, approximately 20 Ų higher than the 28.7 Ų TPSA of 2-hexyl-1H-imidazole [1]. This increase is entirely attributable to the primary alcohol group, which adds hydrogen-bonding capacity without pushing the molecule beyond the commonly cited TPSA threshold of 60 Ų for passive oral absorption [2]. The target compound thus offers a TPSA window that supports both moderate permeability and improved aqueous solvation relative to non-hydroxylated analogs.

Polar Surface Area Permeability Oral Bioavailability

Hydrogen Bond Donor Count: 2 vs. 1 for Non-Hydroxylated 2-Alkyl Imidazoles

(2-Hexyl-1H-imidazol-5-yl)methanol possesses two hydrogen bond donor sites (imidazole NH and primary alcohol OH), compared to a single donor site (imidazole NH only) for 2-hexyl-1H-imidazole and its chain-length analogs [1]. The additional donor enables specific intermolecular interactions—such as hydrogen bonding to carbonyl oxygens in protein backbones or to polar solvent molecules—that are geometrically inaccessible to simple 2-alkylimidazoles [2]. This is particularly relevant for recognition by biological targets that require dual hydrogen-bond donation for high-affinity binding.

Hydrogen Bond Donor Target Engagement Solubility

Positional Isomer Advantage: C2- vs. N1-Hexyl Substitution and pKa Shift

The target compound bears the hexyl substituent at the C2 position, whereas many commercially prevalent imidazole alcohols (e.g., 1-hexyl-5-hydroxymethylimidazole) carry the alkyl chain at N1. While no direct experimental pKa comparison is available for these specific regioisomers, systematic studies on alkylimidazoles demonstrate that 2-alkyl substitution raises the imidazole pKa by approximately 1–1.5 units relative to the corresponding 1-alkyl isomer, due to differing inductive and resonance effects [1][2]. This means that, at pH 7.4, the C2-hexyl analog exists predominantly in the protonated (cationic) form, whereas the N1-hexyl analog remains largely neutral. This difference in protonation state directly influences receptor electrostatic interactions, membrane partitioning, and solubility.

Regioisomer Basicity Protonation State

Rotatable Bond Flexibility: 6 Rotatable Bonds Enable Conformational Sampling for Target Adaptation

The target compound has 6 rotatable bonds (hexyl chain plus hydroxymethyl group), which is two more than the 4 rotatable bonds of the shorter-chain analog 2-butyl-1H-imidazole-5-methanol [1][2]. The additional degrees of freedom may confer greater conformational adaptability for induced-fit binding to flexible protein pockets, but also incur a modest entropic penalty upon binding. For certain targets, this additional flexibility has been correlated with broader target-class coverage in kinase inhibitor programs [3].

Conformational Flexibility Entropy Ligand Binding

Purity and Documentation: 95%+ Purity with Full Analytical Characterization for Reproducible Screening

Reputable vendors supply (2-hexyl-1H-imidazol-5-yl)methanol at a typical purity of 95% or higher, supported by NMR and MS characterization data [1]. In contrast, many positional isomers, chain-length analogs, and custom-synthesis batches lack rigorous analytical certificates and may contain regioisomeric impurities that confound biological assay interpretation [2]. For procurement decisions, the availability of documented analytical data directly reduces the risk of false-positive hits and batch-to-batch variability in screening campaigns.

Chemical Purity Procurement Reproducibility

Optimal Scientific Application Scenarios for (2-hexyl-1H-imidazol-5-yl)methanol (CAS 189393-92-8)


Medicinal Chemistry Lead Optimization Requiring Balanced logP and TPSA

When optimizing a lead series for oral bioavailability, (2-hexyl-1H-imidazol-5-yl)methanol provides a logP of 2.0 and TPSA of 48.9 Ų, within the Veber rules for passive permeability [1]. This property window is narrower than 2-hexyl-1H-imidazole (logP 2.9, TPSA 28.7 Ų), making the alcohol a more suitable scaffold for maintaining aqueous solubility while retaining sufficient membrane flux. Use this compound when your series requires a hydrophilic handle for solubility without exceeding the TPSA ceiling of 60 Ų.

Biochemical Assays Requiring Defined Hydrogen-Bond Donor Capacity

For target engagement studies where dual hydrogen-bond donation is hypothesized to be critical (e.g., kinase hinge binding, protease oxyanion hole interaction), (2-hexyl-1H-imidazol-5-yl)methanol offers two H-bond donors versus the single donor of 2-alkylimidazoles [2][3]. This chemical feature enables the compound to serve as a minimal pharmacophore probe or as a fragment for crystallographic fragment screening, where the alcohol OH can mediate specific contacts observable in electron density maps.

Structure-Activity Relationship Studies Across Alkyl Chain Length Series

The hexyl chain provides a defined increase in rotatable bond count (+2) relative to butyl analogs, enabling systematic exploration of hydrophobic pocket depth and conformational flexibility [4]. Procure (2-hexyl-1H-imidazol-5-yl)methanol alongside the butyl and octyl congeners to construct a homologous series for quantitative structure-activity relationship (QSAR) modeling, where the incremental methylene additions allow deconvolution of enthalpic and entropic contributions to binding free energy.

Regioisomeric Selectivity Studies in Imidazole-Based Drug Design

Because the C2-hexyl substitution confers a predicted pKa shift of +1–1.5 relative to N1-hexyl isomers, (2-hexyl-1H-imidazol-5-yl)methanol is the appropriate choice for projects where a cationic imidazole at physiological pH is required for target recognition [5]. Testing this C2-isomer head-to-head against the N1-isomer in parallel biochemical or cellular assays can reveal whether ionization state drives functional activity, preventing the discard of a productive chemotype due to the use of an inactive regioisomer.

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